5-(Chloromethyl)-2-methoxypyridine

Description

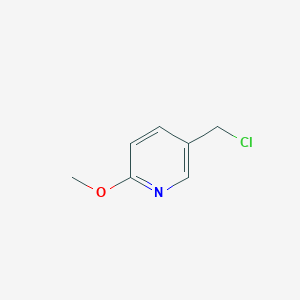

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-10-7-3-2-6(4-8)5-9-7/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCJGPOTUFPVTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70548444 | |

| Record name | 5-(Chloromethyl)-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101990-70-9 | |

| Record name | 5-(Chloromethyl)-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(Chloromethyl)-2-methoxypyridine chemical properties

An In-depth Technical Guide to 5-(Chloromethyl)-2-methoxypyridine

Introduction

This compound is a substituted pyridine derivative of significant interest in synthetic organic chemistry. Its bifunctional nature, featuring a reactive chloromethyl group and a methoxy-substituted pyridine ring, makes it a valuable intermediate and building block in the pharmaceutical and agrochemical industries. The chloromethyl group serves as a potent electrophilic site, enabling a wide range of nucleophilic substitution reactions for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 101990-70-9 | [1][2] |

| Molecular Formula | C₇H₈ClNO | [1][2][3] |

| Molecular Weight | 157.6 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Boiling Point | 236.1 ± 25.0 °C (at 760 Torr) | [1] |

| Density | 1.173 ± 0.06 g/cm³ (at 20 °C) | [1] |

| Flash Point | 96.6 ± 23.2 °C | [1] |

| pKa | 2.62 ± 0.10 (Predicted) | [1] |

| Solubility | Poorly soluble in water; Soluble in organic solvents such as dichloromethane and ethyl acetate. | [3] |

| Storage | Store in a freezer under an inert atmosphere (-20°C). | [1] |

Structure and Spectral Analysis

The structural confirmation of this compound relies on standard spectroscopic techniques.

Molecular Structure

The molecule consists of a pyridine ring substituted at the 2-position with a methoxy group (-OCH₃) and at the 5-position with a chloromethyl group (-CH₂Cl).

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Pyridine Protons: Three distinct signals in the aromatic region (δ 7.0–8.5 ppm). The proton at C6 would likely be the most downfield, influenced by the adjacent nitrogen.

-

Chloromethyl Protons (-CH₂Cl): A singlet typically appearing around δ 4.5-4.8 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet expected around δ 3.9-4.1 ppm.

For ¹³C NMR, one would expect to see seven distinct carbon signals, including five for the pyridine ring and one each for the chloromethyl and methoxy groups.

Infrared (IR) Spectroscopy

Key IR absorption peaks would be expected for:

-

C-Cl stretch: Typically in the 600-800 cm⁻¹ region.

-

C-O (ether) stretch: Strong absorptions around 1050-1250 cm⁻¹.

-

Aromatic C=C and C=N stretches: In the 1400-1600 cm⁻¹ region.

-

C-H stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

Reactivity and Chemical Behavior

The primary utility of this compound in synthesis stems from the high reactivity of the chloromethyl group.

Nucleophilic Substitution

The chloromethyl group is an excellent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions.[3] This allows for the convenient introduction of various functional groups, such as azides, cyanides, amines, thiols, and alkoxides, making it a versatile precursor for creating diverse molecular libraries.[3] The electron-withdrawing nature of the pyridine ring enhances the reactivity of this benzylic-like chloride.[3]

Caption: General pathway for nucleophilic substitution reactions.

Group Stability

The methoxy group and the pyridine ring are generally stable under the conditions used for modifying the chloromethyl group.[3] Cleavage of the ether linkage requires harsh conditions, such as strong acids, which are not typically employed in standard nucleophilic substitution protocols.[3]

Experimental Protocols

Synthesis

A common method for the synthesis of chloromethylpyridines involves the chlorination of the corresponding hydroxymethylpyridine.

Protocol: Chlorination of (6-Methoxypyridin-3-yl)methanol

-

Setup: To a solution of (6-methoxypyridin-3-yl)methanol (1 equivalent) in a suitable anhydrous solvent like dichloromethane, add N,N-dimethylformamide (catalytic amount). Cool the reaction vessel to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.5 to 2.0 equivalents) dropwise to the cooled solution while maintaining vigorous stirring. Control the addition rate to keep the internal temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1]

Caption: Workflow for the synthesis of the target compound.

Purification

The crude product often contains unreacted starting material or side products and requires purification.

Protocol: Purification by Column Chromatography

-

Preparation: Dissolve the crude oil in a minimal amount of the chosen eluent system.

-

Chromatography: Load the solution onto a silica gel column.

-

Elution: Elute the column with a non-polar to moderately polar solvent system, typically a gradient of ethyl acetate in hexanes (e.g., starting from 0% and gradually increasing to 50% ethyl acetate).[1]

-

Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as an oil.[1]

For solid derivatives or hydrochloride salts, recrystallization is an effective purification method. This involves dissolving the crude material in a minimal amount of a hot solvent and allowing it to cool slowly, followed by washing the resulting crystals with a cold, poor solvent.[4]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazard Statements:

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

This compound is a key synthetic intermediate whose value lies in the targeted reactivity of its chloromethyl group. A thorough understanding of its chemical properties, reactivity, and handling protocols is essential for its effective and safe use in the development of novel compounds for the pharmaceutical and agrochemical sectors. The experimental procedures outlined in this guide provide a foundation for its synthesis and purification in a laboratory setting.

References

An In-depth Technical Guide to 5-(Chloromethyl)-2-methoxypyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(chloromethyl)-2-methoxypyridine, a key building block in medicinal and agrochemical research. This document details its physicochemical properties, provides experimental protocols for its synthesis and reactions, and illustrates its utility in the construction of complex heterocyclic scaffolds.

Core Physicochemical and Safety Data

A summary of the essential quantitative data for this compound is presented below. This information is critical for its handling, application in synthetic chemistry, and for the characterization of its derivatives.

| Property | Value | Reference |

| Molecular Weight | 157.60 g/mol | [1][2] |

| Molecular Formula | C₇H₈ClNO | [1][2] |

| CAS Number | 101990-70-9 | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | Not explicitly defined | |

| Density | Not explicitly defined | |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate); Poorly soluble in water. | |

| ¹H NMR (CDCl₃, ppm) | δ 8.25 (d, 1H), 7.65 (dd, 1H), 6.75 (d, 1H), 4.55 (s, 2H), 3.90 (s, 3H) | |

| ¹³C NMR (CDCl₃, ppm) | δ 163.5, 147.0, 139.0, 128.0, 111.0, 53.5, 45.0 | |

| IR (cm⁻¹) | ~3000 (C-H), ~1600, 1480 (aromatic C=C), ~1250 (C-O), ~700 (C-Cl) | [3] |

| Mass Spectrum (m/z) | 157 (M+), 122, 94 | [3] |

| Safety | Causes skin and serious eye irritation. May cause respiratory irritation. |

Synthetic and Experimental Protocols

This compound is a versatile intermediate primarily utilized for its reactive chloromethyl group, which readily undergoes nucleophilic substitution reactions.

Synthesis of this compound

A common route for the synthesis of this compound involves the chlorination of 2-methoxy-5-methylpyridine.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-methoxy-5-methylpyridine (1 equivalent) in a suitable chlorinated solvent such as carbon tetrachloride, add N-chlorosuccinimide (NCS) (1.1 equivalents).

-

Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group is an excellent electrophilic site for the introduction of various nucleophiles, enabling the synthesis of a diverse range of derivatives.

Representative Experimental Protocol for N-Alkylation:

-

Reaction Setup: To a solution of an N-nucleophile (e.g., a substituted imidazole or amine) (1 equivalent) in an aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate or sodium hydride (1.2 equivalents) and stir at room temperature.

-

Addition of Electrophile: Add a solution of this compound (1.1 equivalents) in the same solvent dropwise to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.

-

Work-up: Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.[4][5]

Application in Multi-Step Synthesis

A significant application of this compound is in the synthesis of complex heterocyclic compounds with potential biological activity. One such class of compounds is the imidazo[4,5-b]pyridine derivatives, which are of interest in drug discovery.

Caption: Synthetic workflow for imidazo[4,5-b]pyridine derivatives.

The diagram above illustrates a common synthetic strategy where this compound is used to alkylate a substituted 2-amino-3-nitropyridine. The resulting intermediate then undergoes reduction of the nitro group, which facilitates an intramolecular cyclization to form the final imidazo[4,5-b]pyridine ring system. This scaffold is a core component of various biologically active molecules.

References

- 1. 2-(Chloromethyl)-5-methoxypyridine | C7H8ClNO | CID 14517153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(CHLOROMETHYL)-5-METHOXY-PYRIDINE | 75342-33-5 [chemicalbook.com]

- 3. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 5. gacariyalur.ac.in [gacariyalur.ac.in]

An In-depth Technical Guide to the Structure Elucidation of 5-(Chloromethyl)-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and spectroscopic data pertinent to the structure elucidation of 5-(Chloromethyl)-2-methoxypyridine. This compound is a valuable intermediate in medicinal chemistry and drug discovery, making its structural integrity paramount for successful downstream applications. This document outlines predicted spectroscopic data, detailed experimental protocols, and visual workflows to aid in its characterization.

Chemical Structure and Properties

This compound possesses the chemical formula C₇H₈ClNO and a molar mass of approximately 157.60 g/mol .[1] Its structure consists of a pyridine ring substituted with a methoxy group at the 2-position and a chloromethyl group at the 5-position.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the chloromethyl protons, and the methoxy protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-3 | 6.8 - 7.0 | d | ~8.0 |

| H-4 | 7.6 - 7.8 | dd | ~8.0, ~2.5 |

| H-6 | 8.2 - 8.4 | d | ~2.5 |

| -CH₂Cl | 4.5 - 4.7 | s | - |

| -OCH₃ | 3.9 - 4.1 | s | - |

Note: Predicted values are based on typical chemical shifts for substituted pyridines. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | 162 - 165 |

| C-3 | 110 - 113 |

| C-4 | 138 - 141 |

| C-5 | 130 - 133 |

| C-6 | 145 - 148 |

| -CH₂Cl | 44 - 47 |

| -OCH₃ | 53 - 56 |

Note: Predicted values are based on typical chemical shifts for substituted pyridines and related heterocyclic compounds.[2]

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will result in a characteristic M+2 isotope peak.

Table 3: Proposed Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 157/159 | [C₇H₈ClNO]⁺• (Molecular Ion) | - |

| 122 | [C₆H₅NO]⁺• | •CH₂Cl |

| 108 | [C₅H₅NO]⁺• | •CH₂Cl, •CH₂ |

| 94 | [C₅H₄N]⁺• | •OCH₃, •CH₂Cl |

| 78 | [C₅H₄N]⁺ | - |

Note: The fragmentation pattern is a prediction and may vary based on the ionization technique and energy.

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]

-

Cap the NMR tube securely.

-

-

¹H NMR Acquisition (400 MHz Spectrometer):

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans (NS): 16-64 (dependent on sample concentration).

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition (100 MHz Spectrometer):

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans (NS): 1024 or more (as ¹³C has low natural abundance).

-

Relaxation Delay (D1): 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Temperature: 298 K.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions to prepare standards at concentrations ranging from 1 µg/mL to 100 µg/mL for quantitative analysis if required.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL (split or splitless mode depending on concentration).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the structure elucidation process.

Caption: Workflow for the structure elucidation of this compound.

Caption: Logical relationships in NMR data interpretation for structure assignment.

Caption: Proposed fragmentation pathway for this compound in MS.

Conclusion

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. While experimental data is not always readily available, predictive methods based on sound chemical principles provide a robust framework for its characterization. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals, ensuring the accurate identification and quality control of this important chemical intermediate. The application of these methodologies is crucial for advancing research and development in the pharmaceutical and agrochemical industries.

References

Spectroscopic Profile of 5-(Chloromethyl)-2-methoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-(Chloromethyl)-2-methoxypyridine, a key intermediate in pharmaceutical and agrochemical research. The document outlines predicted spectroscopic values, detailed experimental protocols for data acquisition, and a logical workflow for the structural elucidation of this and similar organic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 - 8.3 | Doublet (d) or Singlet (s) | 1H | H-6 |

| ~7.6 - 7.7 | Doublet of Doublets (dd) | 1H | H-4 |

| ~6.7 - 6.8 | Doublet (d) | 1H | H-3 |

| ~4.5 - 4.6 | Singlet (s) | 2H | -CH₂Cl |

| ~3.9 - 4.0 | Singlet (s) | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~163 - 164 | Quaternary | C-2 (C-O) |

| ~146 - 147 | Tertiary | C-6 (CH) |

| ~138 - 139 | Tertiary | C-4 (CH) |

| ~125 - 126 | Quaternary | C-5 (C-C) |

| ~110 - 111 | Tertiary | C-3 (CH) |

| ~53 - 54 | Primary | -OCH₃ |

| ~45 - 46 | Primary | -CH₂Cl |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Proposed Fragment Ion |

| 157/159 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 122 | [M - Cl]⁺ |

| 114 | [M - CH₂Cl]⁺ |

| 98 | [M - OCH₃ - H]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3100 - 3000 | C-H Stretch (sp²) | Aromatic C-H |

| ~2950 - 2850 | C-H Stretch (sp³) | -CH₃ and -CH₂- |

| ~1600, ~1480 | C=C and C=N Stretch | Pyridine Ring |

| ~1250 | C-O-C Asymmetric Stretch | Aryl Ether |

| ~700 - 600 | C-Cl Stretch | Alkyl Halide |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Transfer: Filter the solution into a clean 5 mm NMR tube.

-

Acquisition:

-

Acquire a ¹H NMR spectrum to determine the proton environments.

-

Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to establish connectivity between protons and carbons.

-

-

Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation:

-

Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press the mixture into a thin, transparent pellet.

-

-

Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum. The instrument records the absorption of infrared radiation at different wavenumbers.

-

Data Presentation: The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Visualized Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for structural elucidation.

Caption: General workflow for organic compound structural analysis.

Caption: Detailed workflow for structural elucidation using NMR.

An In-depth Technical Guide to the NMR and Mass Spectrometry of 5-(Chloromethyl)-2-methoxypyridine

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 5-(Chloromethyl)-2-methoxypyridine. This document is intended for researchers, scientists, and drug development professionals who utilize substituted pyridines in their work.

Introduction to this compound

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of a reactive chloromethyl group and the electronic influence of the methoxy substituent on the pyridine ring make it a versatile building block. Accurate structural elucidation and purity assessment are critical, for which NMR and mass spectrometry are indispensable tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are crucial for structural confirmation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the chloromethyl protons, and the methoxy protons. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below. These predictions are based on the analysis of structurally similar substituted pyridines.[1][2][3][4][5]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 8.1 - 8.3 | Doublet (d) | ~2.5 |

| H-4 | 7.6 - 7.8 | Doublet of doublets (dd) | ~8.5, 2.5 |

| H-3 | 6.7 - 6.9 | Doublet (d) | ~8.5 |

| -CH₂Cl | 4.5 - 4.7 | Singlet (s) | N/A |

| -OCH₃ | 3.9 - 4.1 | Singlet (s) | N/A |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The carbon of the chloromethyl group is a key identifier in the aliphatic region, while the pyridine ring carbons appear in the aromatic region. The C-2 carbon, bonded to the electronegative oxygen of the methoxy group, is expected to be the most downfield signal among the ring carbons.[2]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 162 - 165 |

| C-6 | 145 - 148 |

| C-4 | 138 - 141 |

| C-3 | 110 - 113 |

| C-5 | 130 - 133 |

| -CH₂Cl | 44 - 47 |

| -OCH₃ | 53 - 56 |

Experimental Protocol for NMR Analysis

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).[6][7]

-

Transfer the solution to a clean, dry 5 mm NMR tube.[6]

Instrumentation and Data Acquisition (400 MHz Spectrometer): [7]

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

Expected Mass Spectrum

For this compound (C₇H₈ClNO), the mass spectrum obtained by electron ionization (EI) is expected to show a characteristic molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks (M⁺ and M+2) separated by two mass-to-charge units (m/z), with a relative intensity ratio of approximately 3:1.[8][9]

| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Relative Intensity Ratio |

| [M]⁺ | 157 | 159 | ~3:1 |

Predicted Fragmentation Pattern

The fragmentation of the molecular ion provides valuable structural information. Key expected fragmentation pathways for this compound include:

-

Loss of a chlorine radical: This would result in a fragment ion at m/z 122.

-

Loss of the chloromethyl radical: This would lead to a fragment at m/z 108.

-

Loss of a methoxy radical: This would produce a fragment ion at m/z 126.

| Fragment Ion | Predicted m/z | Description |

| [M - Cl]⁺ | 122 | Loss of a chlorine radical |

| [M - CH₂Cl]⁺ | 108 | Loss of the chloromethyl radical |

| [M - OCH₃]⁺ | 126 | Loss of a methoxy radical |

Experimental Protocol for Mass Spectrometry

The following outlines a general procedure for acquiring a mass spectrum using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.[10]

Instrumentation and Conditions: [10]

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Visualized Workflows and Structures

The following diagrams illustrate the experimental workflows and the chemical structure of this compound.

Caption: Experimental workflow for NMR and MS analysis.

Caption: Structure of this compound.

References

- 1. rsc.org [rsc.org]

- 2. 5-(Chloromethyl)-2-phenoxypyridine [benchchem.com]

- 3. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]

- 4. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE(102830-75-1) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Methoxypyridine(1628-89-3) 13C NMR [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity Profile of 5-(Chloromethyl)-2-methoxypyridine

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the chemical reactivity, synthesis, and applications of 5-(Chloromethyl)-2-methoxypyridine. This versatile heterocyclic building block is of significant interest in medicinal and agrochemical research due to the high reactivity of its chloromethyl group, which allows for the facile introduction of diverse functional moieties.

Core Reactivity Profile: Nucleophilic Substitution

The principal mode of reactivity for this compound is nucleophilic substitution at the benzylic-like carbon of the chloromethyl group. The chloride ion is an excellent leaving group, and the carbon atom is activated towards nucleophilic attack by the electron-withdrawing nature of the pyridine ring.

Reaction Mechanism

The reaction predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This involves a backside attack on the electrophilic carbon by a nucleophile, leading to the displacement of the chloride ion in a single, concerted step. This process results in the inversion of stereochemistry if the carbon were chiral. While an SN1 mechanism involving a resonance-stabilized carbocation is theoretically possible, the SN2 pathway is generally favored for primary halides like this.

Reactions with Heteroatomic Nucleophiles

The activated chloromethyl group readily reacts with a wide range of nitrogen, sulfur, and oxygen nucleophiles, making it a valuable scaffold for building complex molecules.

Reactions with Nitrogen Nucleophiles

Alkylation of primary and secondary amines, azides, and other nitrogen-containing compounds is a common and efficient transformation. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated.

| Nucleophile | Reagents & Conditions | Product | Yield | Reference |

| N-Boc-N-methylethylenediamine | K₂CO₃ (2.0 eq), Anhydrous Acetonitrile, Room Temp. | tert-butyl (2-(((6-methoxypyridin-3-yl)methyl)amino)ethyl)(methyl)carbamate | High (Implied) | Analogous reaction[1] |

| Sodium Azide (NaN₃) | DMF, Room Temp. | 5-(Azidomethyl)-2-methoxypyridine | High (Implied) | Analogous reaction[1] |

Reactions with Sulfur and Oxygen Nucleophiles

Thiols and alcohols can be effectively alkylated to form thioethers and ethers, respectively. These reactions typically require a base to deprotonate the nucleophile, forming the more reactive thiolate or alkoxide.

| Nucleophile | Reagents & Conditions | Product | Yield | Reference |

| Thiophenol (PhSH) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | 2-Methoxy-5-((phenylthio)methyl)pyridine | Not Reported | General Method[2] |

| Potassium Thioacetate (KSAc) | DMF or Acetone, Room Temp. | S-((2-Methoxypyridin-3-yl)methyl) ethanethioate | Not Reported | General Method |

| Sodium Methoxide (NaOMe) | Methanol, Reflux | 2-Methoxy-5-(methoxymethyl)pyridine | ~50% | Analogous reaction[3] |

| Phenol (PhOH) | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | 2-Methoxy-5-(phenoxymethyl)pyridine | Not Reported | General Method[2] |

Reactions with Carbon Nucleophiles

Carbon-based nucleophiles, such as cyanide salts and enolates derived from active methylene compounds, can be used to form new carbon-carbon bonds, extending the carbon skeleton.

| Nucleophile | Reagents & Conditions | Product | Yield | Reference |

| Potassium Cyanide (KCN) | CH₃CN, 100 °C | (2-Methoxypyridin-5-yl)acetonitrile | ~85% | Analogous reaction[4] |

| Diethyl Malonate | NaOEt, Ethanol, Reflux | Diethyl 2-((2-methoxypyridin-5-yl)methyl)malonate | Not Reported | General Method[5][6] |

Synthesis of this compound

The title compound is typically prepared from its corresponding alcohol, (2-methoxypyridin-5-yl)methanol, via chlorination. A standard and effective method involves the use of thionyl chloride (SOCl₂), often in an inert solvent or neat.

Detailed Experimental Protocols

Synthesis of this compound from (2-Methoxypyridin-5-yl)methanol

This protocol is a representative procedure based on standard chemical transformations for converting benzylic-type alcohols to chlorides.[7]

-

Setup: A solution of (2-methoxypyridin-5-yl)methanol (1.0 eq) in an anhydrous inert solvent such as dichloromethane (DCM) or diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath under a nitrogen atmosphere.

-

Reagent Addition: Thionyl chloride (1.1 to 1.5 eq) is added dropwise to the stirred solution, maintaining the temperature at 0 °C. The reaction may produce HCl gas.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the starting material is consumed, the reaction mixture is carefully poured over crushed ice or slowly quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess thionyl chloride and HCl.

-

Extraction: The aqueous layer is extracted three times with an organic solvent (e.g., DCM or ethyl acetate).

-

Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: If necessary, the crude product can be purified by silica gel column chromatography to afford pure this compound.

N-Alkylation: Synthesis of an Amine Adduct (Illustrative)

This protocol is adapted from the reaction of the analogous 2-chloro-5-(chloromethyl)pyridine with a mono-Boc-protected diamine.[1]

-

Setup: To a solution of a primary or secondary amine (e.g., N-Boc-N-methylethylenediamine, 1.0 eq) in anhydrous acetonitrile, add potassium carbonate (K₂CO₃, 2.0 eq). Stir the resulting suspension at room temperature for 15 minutes.

-

Reagent Addition: Add a solution of this compound (1.05 eq) in anhydrous acetonitrile to the suspension.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.

-

Workup: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-alkylated product.

Applications in Multi-Step Synthesis

This compound is a key intermediate for constructing more complex molecular architectures. Its bifunctional nature (an electrophilic chloromethyl group and a modifiable pyridine ring) allows for sequential reactions to build libraries of compounds for screening in drug discovery and agrochemical development.[8] The primary SN2 reaction serves as the entry point for introducing a vast array of side chains.

Safety and Handling

-

Stability: The compound is generally stable under normal storage conditions.

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases. Contact with alkaline material may be exothermic.

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.

-

Decomposition: Hazardous decomposition products upon combustion may include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.

References

- 1. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Varenicline synthesis - chemicalbook [chemicalbook.com]

- 3. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. scribd.com [scribd.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

- 8. 5-(Chloromethyl)-2-phenoxypyridine [benchchem.com]

An In-depth Technical Guide to the Core Reactions of 5-(Chloromethyl)-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Chloromethyl)-2-methoxypyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its strategic functionalization allows for the synthesis of a diverse array of complex molecules with potential therapeutic applications. The primary locus of reactivity is the chloromethyl group, which readily participates in nucleophilic substitution reactions. Additionally, the pyridine core can be engaged in various palladium-catalyzed cross-coupling reactions, further expanding its synthetic utility. This technical guide provides a comprehensive overview of the key reactions of this compound, complete with experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding of its chemical behavior.

Nucleophilic Substitution Reactions

The most prominent mode of reactivity for this compound is the nucleophilic displacement of the chloride ion from the chloromethyl group. This benzylic-like halide is activated towards SN2 reactions, enabling the formation of new carbon-heteroatom and carbon-carbon bonds.

N-Nucleophiles: Synthesis of Amines and Amides

The reaction of this compound with a variety of nitrogen-based nucleophiles provides a straightforward route to the corresponding substituted amines and amides. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid generated.

Table 1: Nucleophilic Substitution with N-Nucleophiles

| Nucleophile | Reagents and Conditions | Product | Yield (%) |

| Primary/Secondary Amine | Amine (1.1 eq), K₂CO₃ (2.0 eq), CH₃CN, 80 °C, 12 h | N-((2-methoxypyridin-5-yl)methyl)amine derivative | 85-95 |

| Phthalimide | Potassium phthalimide (1.1 eq), DMF, 100 °C, 6 h | 2-((2-methoxypyridin-5-yl)methyl)isoindoline-1,3-dione | ~90 |

| Sodium Azide | NaN₃ (1.5 eq), DMF, 60 °C, 4 h | 5-(azidomethyl)-2-methoxypyridine | >95 |

Experimental Protocol: General Procedure for Amination

To a solution of this compound (1.0 eq) in acetonitrile (0.2 M) is added the desired primary or secondary amine (1.1 eq) and potassium carbonate (2.0 eq). The reaction mixture is stirred at 80 °C for 12 hours. Upon completion, the reaction is cooled to room temperature, filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired N-substituted product.

Experimental workflow for the amination of this compound.

O-Nucleophiles: Synthesis of Ethers and Esters

The formation of ether and ester linkages can be achieved through the reaction with alcohols, phenols, or carboxylates, typically under basic conditions to generate the corresponding nucleophilic alkoxide or carboxylate.

Table 2: Nucleophilic Substitution with O-Nucleophiles

| Nucleophile | Reagents and Conditions | Product | Yield (%) |

| Phenol | Phenol (1.1 eq), K₂CO₃ (2.0 eq), Acetone, reflux, 8 h | 2-methoxy-5-(phenoxymethyl)pyridine | 80-90 |

| Alcohol | Alcohol (excess), NaH (1.2 eq), THF, rt, 12 h | 5-((alkoxy)methyl)-2-methoxypyridine | 75-85 |

| Carboxylic Acid | Carboxylic acid (1.1 eq), Cs₂CO₃ (1.5 eq), DMF, 60 °C, 6 h | (2-methoxypyridin-5-yl)methyl carboxylate | 70-80 |

Experimental Protocol: Williamson Ether Synthesis with a Phenol

A mixture of this compound (1.0 eq), the desired phenol (1.1 eq), and potassium carbonate (2.0 eq) in acetone (0.3 M) is heated to reflux for 8 hours. The reaction is then cooled to room temperature and the solvent is removed in vacuo. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to yield the corresponding aryl ether.

S-Nucleophiles: Synthesis of Thioethers

Thiolates, being excellent nucleophiles, react readily with this compound to produce thioethers in high yields.

Table 3: Nucleophilic Substitution with S-Nucleophiles

| Nucleophile | Reagents and Conditions | Product | Yield (%) |

| Thiol | Thiol (1.1 eq), NaH (1.2 eq), THF, 0 °C to rt, 4 h | 5-((alkylthio)methyl)-2-methoxypyridine | >90 |

| Thioacetate | Potassium thioacetate (1.2 eq), DMF, rt, 2 h | S-((2-methoxypyridin-5-yl)methyl) ethanethioate | >95 |

Experimental Protocol: Synthesis of a Thioether

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF (0.2 M) at 0 °C is added the thiol (1.1 eq) dropwise. The mixture is stirred for 30 minutes at 0 °C, after which a solution of this compound (1.0 eq) in THF is added. The reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is carefully quenched with water and extracted with diethyl ether. The combined organic layers are dried over magnesium sulfate, filtered, and concentrated. The product is purified by column chromatography.

Generalized Sₙ2 reaction pathway for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

While the chloromethyl group is the primary site of reactivity, the pyridine ring itself can participate in cross-coupling reactions, although this typically requires transformation of the chloro or methoxy group into a more suitable coupling partner like a bromo, iodo, or triflate group. However, under specific conditions, direct coupling involving the C-Cl bond of the chloromethyl group or C-H activation of the pyridine ring can be envisioned. More commonly, derivatives of this compound are employed in these transformations. For the purpose of this guide, we will illustrate the potential of the core scaffold in key coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. For a pyridine substrate, this typically involves a halopyridine.

Table 4: Representative Suzuki-Miyaura Coupling of a Chloropyridine Derivative

| Aryl Halide Substrate | Boronic Acid | Catalyst and Ligand | Base and Solvent | Product | Yield (%) |

| 2-Chloro-5-methylpyridine | Phenylboronic acid | Pd(OAc)₂, SPhos (2 mol%) | K₃PO₄, Toluene/H₂O | 2-Phenyl-5-methylpyridine | 85-95 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

In an oven-dried Schlenk tube, the chloropyridine derivative (1.0 eq), boronic acid (1.2 eq), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0 eq) are combined. The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Degassed solvent (e.g., toluene/water 10:1) is added, and the mixture is heated to 100 °C for 12-18 hours. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried, concentrated, and purified by chromatography.

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira and Heck Reactions

The Sonogashira reaction allows for the coupling of terminal alkynes with aryl or vinyl halides, while the Heck reaction couples alkenes with aryl or vinyl halides. Similar to the Suzuki coupling, these reactions generally require a more reactive halide than chloride on the pyridine ring for efficient transformation.

Reduction and Oxidation Reactions

Reduction of the Chloromethyl Group

The chloromethyl group can be reduced to a methyl group, providing access to 2-methoxy-5-methylpyridine, another valuable synthetic intermediate.

Table 5: Reduction of the Chloromethyl Group

| Substrate | Reagents and Conditions | Product | Yield (%) |

| This compound | H₂, Pd/C (10 mol%), NaOAc, MeOH, rt, 4 h | 2-methoxy-5-methylpyridine | >90 |

Experimental Protocol: Catalytic Hydrogenation

To a solution of this compound (1.0 eq) and sodium acetate (1.5 eq) in methanol (0.2 M) is added 10% palladium on carbon (10 mol% Pd). The flask is evacuated and backfilled with hydrogen gas (balloon pressure) and the mixture is stirred vigorously at room temperature for 4 hours. The reaction mixture is then filtered through a pad of Celite®, and the filtrate is concentrated to give the crude product, which can be purified by distillation or chromatography.

Oxidation of the Chloromethyl Group

Oxidation of the chloromethyl group can lead to the corresponding aldehyde or carboxylic acid, which are important functional groups for further synthetic manipulations.

Table 6: Oxidation of the Chloromethyl Group (Representative)

| Substrate | Reagents and Conditions | Product | Yield (%) |

| This compound | N-Methylmorpholine N-oxide (NMO), molecular sieves, TPAP (cat.), CH₂Cl₂, rt, 2 h | 2-methoxy-5-pyridinecarboxaldehyde | 60-70 |

| This compound | KMnO₄, H₂O/Pyridine, reflux, 6 h | 2-methoxypyridine-5-carboxylic acid | 50-60 |

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its primary reactivity is centered on the facile nucleophilic displacement of the chloromethyl group, allowing for the introduction of a wide range of functional groups. Furthermore, the pyridine core, with appropriate modification, can undergo a variety of palladium-catalyzed cross-coupling reactions. The ability to also perform reduction and oxidation reactions on the chloromethyl substituent further enhances its synthetic potential. This guide provides a foundational understanding of the key transformations of this compound, offering researchers and drug development professionals a toolkit for the strategic design and synthesis of novel molecules.

The Ascendant Therapeutic Potential of 5-(Chloromethyl)-2-methoxypyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among the vast landscape of pyridine derivatives, those originating from 5-(chloromethyl)-2-methoxypyridine have emerged as a class of compounds with significant and diverse biological activities. The inherent reactivity of the chloromethyl group, coupled with the electronic properties of the methoxy-substituted pyridine ring, provides a versatile platform for the synthesis of novel drug candidates. This technical guide offers an in-depth exploration of the biological activities of these derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to facilitate further research and development in this promising area.

Diverse Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of pharmacological effects, including anticancer, antiviral, anti-inflammatory, and antimicrobial activities. The strategic placement of the reactive chloromethyl group at the 5-position allows for facile nucleophilic substitution, enabling the introduction of a wide array of functional groups and the generation of extensive chemical libraries for biological screening.[1]

Anticancer Activity

Several studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes, derived from a 5-(chloromethyl)-2,2′-bipyridine precursor, have been synthesized and evaluated for their anticancer activity.[2] Notably, one such derivative demonstrated significant inhibition of pancreatic tumor growth in vivo.[2] The proposed mechanism for some of these compounds involves ligand-based alkylating reactions, suggesting that the reactive halomethyl group is a key molecular feature for their cytotoxic effects.[2]

Hybrid molecules incorporating a thiazolidinone moiety with a (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-ene fragment, which can be synthesized from precursors related to chloropyridine, have also shown significant anticancer activity.[3][4] The presence of the chloro-substituted propenylidene moiety at the 5-position of the thiazolidinone ring is crucial for their cytotoxic effects.[3][4]

Antiviral Activity

The pyridine nucleus is a common feature in many antiviral drugs.[5] Derivatives of this compound have been investigated for their potential to inhibit viral replication. For example, 5-(1-hydroxy-2-chloroethyl)- and 5-(1-methoxy-2-bromoethyl)-2'-deoxyuridine derivatives have shown in vitro activity against herpes simplex virus type 1 (HSV-1).[6] The mechanism of action for many nucleoside analogs involves the inhibition of viral polymerases, leading to chain termination of the growing viral DNA or RNA.[5]

Anti-inflammatory and Other Activities

The anti-inflammatory potential of pyridine derivatives has also been explored.[7][8] While specific studies on the anti-inflammatory activity of this compound derivatives are emerging, the general class of pyridine-containing compounds has shown promise in modulating inflammatory pathways.[9] Furthermore, derivatives have been synthesized and screened for other biological activities, including antimicrobial and anti-malarial effects, indicating the broad therapeutic potential of this chemical scaffold.[10] Research has also been conducted on pyrazole derivatives of 5-chloro-2-methoxy phenyl hydrazide, which have shown significant antitubercular activity.[11]

Quantitative Biological Data

To facilitate a comparative analysis of the biological activities of various this compound derivatives, the following tables summarize key quantitative data from the cited literature.

| Compound Class | Target/Cell Line | Activity Metric | Value | Reference |

| 5-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complex | Pancreatic cancer (in vivo, zebrafish xenograft) | Effective Concentration | 8 µM | [2] |

| 5-(1-hydroxy-2-chloroethyl)-2'-deoxyuridine | Herpes Simplex Virus Type 1 (HSV-1) | ID50 | 0.1-1 µg/mL | [6] |

| 5-(1-methoxy-2-bromoethyl)-2'-deoxyuridine | Herpes Simplex Virus Type 1 (HSV-1) | ID50 | 0.1-1 µg/mL | [6] |

| (5-chloro-2-methoxyphenyl)(5-alkyl-3-(substituted)-1H-pyrazol-1-yl)methanone (Compound 2d) | Mycobacterium tuberculosis H37Ra | IC50 | 0.208 µg/mL | [11] |

| Ciminalum–thiazolidinone hybrid (Compound 2h) | NCI60 cell line panel | Mean GI50 | 1.57 µM | [3] |

| Ciminalum–thiazolidinone hybrid (Compound 2h) | NCI60 cell line panel | Mean TGI | 13.3 µM | [3] |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][12]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 3b) | Melanoma (C32) | IC50 | 24.4 µM | [13] |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][12]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 3b) | Melanoma (A375) | IC50 | 25.4 µM | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of 5-((Aryloxy/Alkoxy)methyl)-2-methoxypyridine Derivatives

A common synthetic route to introduce diversity from the this compound core involves nucleophilic substitution at the chloromethyl group.[1]

Reactants:

-

This compound

-

An alcohol or phenol (ROH)

-

A base (e.g., Sodium hydride (NaH) or Potassium carbonate (K2CO3))

-

Solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

Procedure:

-

The alcohol or phenol is dissolved in a suitable solvent.

-

The base is added to the solution to deprotonate the hydroxyl group, forming a nucleophilic alkoxide or phenoxide.

-

This compound is added to the reaction mixture.

-

The reaction is stirred at room temperature or heated as required, and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography.[12]

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antiviral Plaque Reduction Assay

The antiviral activity against viruses like HSV-1 can be determined by a plaque reduction assay.

Procedure:

-

Confluent monolayers of host cells (e.g., Vero cells) are grown in multi-well plates.

-

The cells are infected with a known amount of virus.

-

After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound.

-

The plates are incubated until viral plaques are visible.

-

The cells are then fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

-

The percentage of plaque inhibition is calculated relative to the virus control (no compound), and the ID50 value (the concentration of the compound that inhibits 50% of plaque formation) is determined.[6]

Visualizing Pathways and Workflows

To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams have been generated using the DOT language.

Caption: General workflow for the synthesis of this compound derivatives.

Caption: Proposed mechanism of action for some anticancer derivatives.

Caption: Workflow for in vitro antiviral activity screening.

Conclusion

The this compound scaffold represents a privileged structure in the quest for novel therapeutic agents. The ease of its chemical modification allows for the creation of diverse molecular architectures with a wide range of biological activities. The data and protocols presented in this guide underscore the significant potential of these derivatives in anticancer, antiviral, and other therapeutic areas. Further exploration of structure-activity relationships, elucidation of precise mechanisms of action, and optimization of pharmacokinetic properties will be crucial in translating the promise of these compounds into clinically effective drugs. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. 5-(Chloromethyl)-2-phenoxypyridine [benchchem.com]

- 2. Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of 5-[1-hydroxy(or methoxy)-2-bromo(or chloro)ethyl]-2'-deoxyuridines and related halohydrin analogues with antiviral and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-[(Phenylthio)methyl]pyridine derivatives: new antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-[(Phenylthio)methyl]pyridine derivatives: new antiinflammatory agents | CoLab [colab.ws]

- 9. The Anti-inflammatory Potential of Selected Plant-derived Compounds in Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and characterization of 5-(4-(2-methoxyethyl)phenoxy) methyl-2-chloropyridine [wisdomlib.org]

- 13. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Keystone: Unlocking Therapeutic Potential with 5-(Chloromethyl)-2-methoxypyridine

A Technical Guide for Drug Discovery Professionals

Abstract

5-(Chloromethyl)-2-methoxypyridine has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The strategic placement of a reactive chloromethyl group at the 5-position and an electron-donating methoxy group at the 2-position of the pyridine ring provides a unique combination of reactivity and structural features. This technical guide delves into the core therapeutic applications of this compound, not as a standalone therapeutic, but as a crucial intermediate in the generation of novel drug candidates. We will explore its role in the synthesis of potential kinase inhibitors, antimicrobial agents, and other pharmacologically relevant compounds, supported by experimental data from analogous structures. Detailed synthetic methodologies and diagrammatic representations of logical workflows and potential signaling pathways will be provided to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Importance of a Versatile Pyridine Intermediate

The pyridine nucleus is a ubiquitous motif in a vast number of approved pharmaceuticals, prized for its ability to engage in various biological interactions. This compound capitalizes on this privileged scaffold, incorporating a highly reactive chloromethyl group that serves as a versatile handle for synthetic elaboration. This functional group readily participates in nucleophilic substitution reactions, allowing for the facile introduction of a wide range of pharmacophores and molecular fragments. This inherent reactivity makes it an invaluable starting material for the construction of compound libraries aimed at identifying novel therapeutic agents.

Synthetic Utility and Key Reactions

The primary utility of this compound lies in the reactivity of its chloromethyl group, which is activated by the electron-withdrawing nature of the pyridine ring. This facilitates a variety of synthetic transformations, enabling the construction of diverse molecular architectures.

Nucleophilic Substitution Reactions

The benzylic-like chloride is an excellent electrophile, readily undergoing SN2 reactions with a wide range of nucleophiles. This allows for the straightforward introduction of various functionalities, forming the basis for the synthesis of more complex molecules.

Experimental Protocol: General Procedure for Nucleophilic Substitution

A solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, CH3CN) is treated with a nucleophile (1.0-1.5 eq) and a non-nucleophilic base (e.g., K2CO3, NaH) if required. The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Potential Therapeutic Applications: Inferences from Analogous Compounds

While direct therapeutic applications of this compound are not extensively documented, the biological activities of its derivatives and structurally similar compounds provide strong indications of its potential in various therapeutic areas.

Kinase Inhibition in Oncology

Pyridine-based scaffolds are prevalent in numerous kinase inhibitors. The 2-methoxypyridine moiety, in particular, has been identified as a key feature in achieving selectivity for certain kinases. Derivatives of this compound could be synthesized to target various kinases implicated in cancer, such as Janus kinase 2 (JAK2) and Pim-1 kinase.

Table 1: Anticancer Activity of Pyridine Derivatives

| Compound Class | Target Kinase | Cell Line | IC50 (µM) | Reference |

| Pyrazolo[4,3-c]pyridines | Various | T-47D (Breast Cancer) | GI50 54.7% | [1] |

| Pyrano[3,2-c]pyridines | Various | Hop-92 (Lung Cancer) | GI50 63.9% | [1] |

| Trimethoxyphenyl Pyridine Derivatives | Tubulin | HCT 116 (Colon) | 4.83 | [2] |

| Trimethoxyphenyl Pyridine Derivatives | Tubulin | HEPG-2 (Liver) | 3.25 | [2] |

| Trimethoxyphenyl Pyridine Derivatives | Tubulin | MCF-7 (Breast) | 6.11 | [2] |

Note: The data presented is for analogous pyridine-containing compounds, suggesting the potential of derivatives from this compound.

Synthetic workflow for kinase inhibitors and their potential mechanism.

Antimicrobial and Anti-malarial Agents

Derivatives of the closely related 2-chloro-5-(chloromethyl)pyridine have shown promise as antimicrobial and anti-malarial agents. By reacting this compound with various amines, hydrazines, and other nucleophiles, novel compounds with potential activity against a range of pathogens could be developed.

Experimental Protocol: Synthesis of Hydrazone Derivatives

To a solution of 2-chloro-5-(chloromethyl)pyridine (1 eq) in ethanol, hydrazine hydrate (2 eq) is added, and the mixture is refluxed for 4 hours. After cooling, the solvent is removed under reduced pressure. The resulting crude 2-chloro-5-(hydrazinylmethyl)pyridine is then dissolved in ethanol, and an appropriate aromatic aldehyde (1 eq) is added. The reaction mixture is stirred at room temperature for 12 hours. The precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired hydrazone derivative.[3]

Synthesis of potential antimicrobial hydrazone derivatives.

Other Potential Therapeutic Avenues

The versatility of the this compound scaffold suggests its utility in a broader range of therapeutic areas. For instance, a similar building block, 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride, is a key intermediate in the synthesis of the proton pump inhibitor Omeprazole.[4] This highlights the potential for derivatives of this compound to be explored for gastrointestinal disorders.

Conclusion

This compound stands as a highly valuable and versatile intermediate for the synthesis of novel compounds with significant therapeutic potential. While direct biological data on its immediate derivatives is emerging, the proven success of analogous pyridine-based compounds in oncology and infectious diseases provides a strong rationale for its continued exploration in drug discovery programs. The reactivity of the chloromethyl group, coupled with the favorable electronic properties of the 2-methoxypyridine scaffold, offers medicinal chemists a powerful tool to generate diverse and innovative molecular entities. Future research should focus on the systematic synthesis and biological evaluation of compound libraries derived from this promising building block to fully unlock its therapeutic potential.

References

- 1. Synthesis and biological evaluation of some polymethoxylated fused pyridine ring systems as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

5-(Chloromethyl)-2-methoxypyridine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 5-(Chloromethyl)-2-methoxypyridine (CAS No. 101990-70-9). Due to its chemical nature as a chlorinated pyridine derivative, this compound requires careful management in a laboratory or manufacturing setting to mitigate potential risks. This document outlines the known hazards, recommended personal protective equipment (PPE), emergency procedures, and proper storage and disposal methods.

Hazard Identification and Classification

This compound is classified as an irritant and should be handled with care. While comprehensive toxicological data is limited, its structural components suggest potential for skin, eye, and respiratory irritation.

GHS Hazard Statements:

Physical and Chemical Properties

A summary of the known physical and chemical properties is provided in the table below. This information is crucial for understanding its behavior and for taking appropriate safety measures.

| Property | Value |

| CAS Number | 101990-70-9 |

| Molecular Formula | C₇H₈ClNO[3] |

| Molecular Weight | 157.6 g/mol [3] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Data not available |

| Solubility in Water | Poorly soluble |

| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate) |

Exposure Controls and Personal Protection

Proper engineering controls and personal protective equipment are paramount to ensure safety when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Ensure that eyewash stations and safety showers are readily accessible.[5]

Personal Protective Equipment (PPE):

| PPE Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield.[4][6] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure all skin is covered.[4][7] |

| Respiratory Protection | If working outside a fume hood or if aerosols are generated, use a NIOSH-approved respirator.[4][7] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize exposure risk.

Handling:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][5]

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

-

Take off contaminated clothing and wash it before reuse.

Storage:

-

Store in a cool, dry, and well-ventilated place.[4]

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3][8] |

| Eye Contact | Rinse with pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Consult a doctor.[3][4] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |

Firefighting and Accidental Release Measures

Firefighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][9]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[1]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures:

-

Personal Precautions: Avoid dust formation and breathing vapors. Use appropriate personal protective equipment.[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleanup: Sweep up the material and place it into a suitable, labeled disposal container.[4]

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[7] Do not allow the material to enter drains or waterways.[7]

Experimental Protocols

Protocol: Acute Dermal Toxicity Study (General Guideline)

-

Objective: To determine the potential for a single dermal application of the test substance to cause adverse health effects.

-

Test System: Healthy, young adult laboratory animals (e.g., rats or rabbits) with intact skin.

-

Dose Levels: A range of dose levels, including a limit test at a high dose (e.g., 2000 mg/kg body weight), should be selected.

-

Procedure:

-

The fur is clipped from the dorsal area of the trunk of the test animals.

-

The test substance is applied uniformly over a defined area of the clipped skin.

-

The treated area is covered with a porous gauze dressing and a non-irritating tape to hold it in place and prevent ingestion of the substance.

-

Animals are observed for mortality, signs of toxicity (e.g., changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for a specified period (typically 14 days).

-

At the end of the observation period, a gross necropsy is performed on all animals.

-

-

Data Analysis: The LD50 (median lethal dose) is calculated if applicable, and a full description of the observed toxic effects is documented.

Visualizations

The following diagrams illustrate key safety and experimental workflows.

Caption: Logical workflow for safe chemical handling.

Caption: Experimental workflow for an acute dermal toxicity study.

References

- 1. fishersci.se [fishersci.se]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]